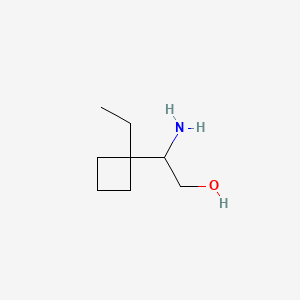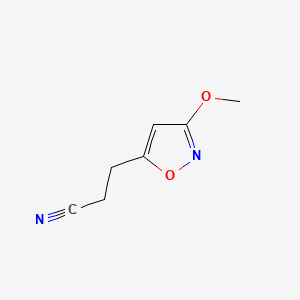
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This structure is significant due to the presence of the imidazole ring, which is known for its biological and chemical reactivity. The compound is of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an imidazole derivative under controlled conditions. For instance, the reaction might involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) as a reducing agent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both an amino group and an ethyl-substituted imidazole ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
XLFFKLJZDZFTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)






